Axinastatin 1

Description

Properties

CAS No. |

137647-92-8 |

|---|---|

Molecular Formula |

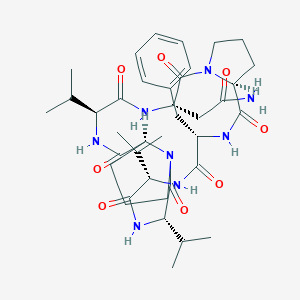

C38H56N8O8 |

Molecular Weight |

752.9 g/mol |

IUPAC Name |

2-[(3S,6S,9S,15S,18S,21S,24S)-21-benzyl-2,5,8,14,17,20,23-heptaoxo-6,15,18-tri(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |

InChI |

InChI=1S/C38H56N8O8/c1-20(2)29-35(51)41-25(19-28(39)47)37(53)45-16-10-14-26(45)33(49)40-24(18-23-12-8-7-9-13-23)32(48)42-30(21(3)4)36(52)44-31(22(5)6)38(54)46-17-11-15-27(46)34(50)43-29/h7-9,12-13,20-22,24-27,29-31H,10-11,14-19H2,1-6H3,(H2,39,47)(H,40,49)(H,41,51)(H,42,48)(H,43,50)(H,44,52)/t24-,25-,26-,27-,29-,30-,31-/m0/s1 |

InChI Key |

PICZCWCKOLHDOJ-GHTSNYPWSA-N |

SMILES |

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N |

Synonyms |

axinastatin 1 cyclo(Asn-Pro-Phe-Val-Val-Pro-Val) |

Origin of Product |

United States |

Biosynthetic Pathways and Origin of Axinastatin 1

Investigation of Axinastatin 1 Biosynthetic Routes

The precise biosynthetic pathway of this compound has yet to be fully elucidated. However, based on the structural characteristics of this cyclic heptapeptide (B1575542) and the known biosynthetic machinery in marine invertebrates, two primary routes are hypothesized: synthesis via non-ribosomal peptide synthetases (NRPSs) or through the ribosomal synthesis and post-translational modification of a precursor peptide (RiPPs).

Non-ribosomal peptide synthetases are large, modular enzymes that act as assembly lines to construct complex peptides independent of messenger RNA. wikipedia.org This pathway is a common mechanism for the production of a vast array of bioactive peptides in microorganisms and marine invertebrates. nih.govnih.gov The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids and modifications, which are characteristic features of many marine natural products. wikipedia.orgnih.gov Given that this compound is composed of standard amino acids, an NRPS pathway would involve the sequential activation and condensation of these amino acids by specific modules within the enzyme complex.

Alternatively, the RiPPs pathway involves the initial synthesis of a precursor peptide on the ribosome, which then undergoes extensive post-translational modifications, including cyclization, to yield the final natural product. pnas.org This mechanism is also prevalent in the biosynthesis of cyclic peptides. agarwallab.com Research on other proline-rich macrocyclic peptides (PRMPs) in sponges suggests that a RiPP-like mechanism is plausible. pnas.org This would entail the genetic encoding of a precursor peptide containing the this compound sequence, which is then cleaved and cyclized by specific enzymes.

| Biosynthetic Pathway | Key Features | Relevance to this compound |

| Non-Ribosomal Peptide Synthetase (NRPS) | mRNA-independent synthesis; modular enzyme complexes; can incorporate non-proteinogenic amino acids. wikipedia.orgnih.gov | A highly probable route for the assembly of the this compound peptide chain from its constituent amino acids. |

| Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) | Initial synthesis on the ribosome from a gene; subsequent enzymatic modifications (e.g., cyclization). pnas.org | An alternative pathway where a genetically encoded precursor peptide is processed to form the final cyclic structure. |

Exploration of Microbial Symbiont Contributions to this compound Production within Marine Holobionts

Marine sponges are complex holobionts, hosting a diverse community of microorganisms, including bacteria, archaea, and fungi. jst.go.jp It is widely recognized that many secondary metabolites isolated from sponges are, in fact, produced by their microbial symbionts. nih.govjst.go.jp This has led to the compelling hypothesis that the true producers of this compound may be microorganisms residing within the sponge host.

Sponges of the genera Axinella, Stylissa, and Phakellia, from which this compound has been isolated, are known to be rich sources of various bioactive compounds, many of which are thought to be of microbial origin. jst.go.jp While direct evidence linking this compound production to a specific symbiont is currently unavailable, the precedent set by other sponge-derived natural products strongly supports this possibility. The consistent presence of certain alkaloids in Axinella carteri specimens collected from different geographical locations suggests de novo synthesis by the sponge or its endosymbionts rather than dietary uptake. This line of reasoning can be extended to this compound. Identifying and culturing the specific microbial symbionts responsible for this compound production remains a significant challenge but holds the key to sustainable production of this valuable compound.

Enzymatic Synthesis and Biocatalysis in Proline-Rich Macrocyclic Peptide Production

Recent advancements in biotechnology have opened up avenues for the enzymatic synthesis of complex molecules like this compound. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical synthesis.

Research into the enzymatic synthesis of proline-rich macrocyclic peptides (PRMPs) has demonstrated the feasibility of using enzymes for their production. agarwallab.comnih.gov A biomimetic enzymatic synthesis approach has been successfully employed to generate a variety of PRMPs. agarwallab.com This strategy often utilizes enzymes that mimic the final macrocyclization step of the natural biosynthetic pathway. Such enzymatic approaches not only provide a means for producing these peptides in a laboratory setting but also serve as powerful tools to investigate their biosynthetic origins. nih.gov By understanding the enzymes involved in the cyclization of proline-rich peptides, researchers can gain insights into the native biocatalytic processes occurring within the marine holobiont.

| Enzyme/Method | Description | Potential Application for this compound |

| Biomimetic Enzymatic Synthesis | Use of enzymes to mimic natural biosynthetic steps, particularly macrocyclization. agarwallab.com | Could be developed for the in vitro synthesis of this compound from a linear precursor peptide. |

| Thioesterase Domains of NRPS | Catalyze the release and cyclization of the peptide chain from the NRPS assembly line. researchgate.net | If this compound is produced via an NRPS pathway, the terminal thioesterase domain would be a key biocatalyst for its cyclization. |

| Split Intein-mediated Circular Ligation | A protein splicing-based method for peptide cyclization. researchgate.net | A potential synthetic biology approach for the production of this compound. |

Total Chemical Synthesis of Axinastatin 1 and Analogs

Strategies for Linear Peptide Precursor Assembly

The initial and crucial phase in the total synthesis of Axinastatin 1 is the assembly of its linear peptide precursor. This is achieved through the sequential coupling of amino acids. Two primary methodologies have been employed for this purpose: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). Each approach offers distinct advantages and is chosen based on the specific requirements of the synthetic strategy.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids step-by-step on a solid support, typically a resin. bachem.com This technique is favored for its efficiency, allowing for the synthesis of peptides in a controlled and scalable manner. bachem.com A key advantage of SPPS is the simplified purification process, as the growing peptide chain remains attached to the solid phase, facilitating the easy removal of excess reagents and byproducts. bachem.combiotage.com

The process involves anchoring the C-terminal amino acid to the insoluble polymer and then successively adding protected amino acids. bachem.com Each cycle of amino acid addition consists of deprotecting the Nα-amino group of the resin-bound peptide, followed by the coupling of the next Nα-protected amino acid. csic.es This iterative process continues until the desired linear sequence is assembled. biotage.com

One of the most common strategies in modern SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus. csic.esrsc.org The Fmoc group is advantageous because it can be removed under mild basic conditions, which are orthogonal to the acidic conditions typically used to cleave the final peptide from the resin and remove side-chain protecting groups. csic.es For the synthesis of this compound, an Fmoc-based solid-phase strategy has been successfully utilized to prepare the linear peptide precursor. rsc.org

| Feature | Description |

| Support | Insoluble polymer resin (e.g., polystyrene). bachem.com |

| Process | Stepwise addition of amino acids to a growing peptide chain anchored to the resin. bachem.com |

| Key Advantage | Simplified purification by filtration to remove excess reagents and byproducts. biotage.com |

| Common Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus. csic.esrsc.org |

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, represents the classical approach to peptide construction. researchgate.netekb.eg In this method, the coupling reactions and deprotection steps are carried out in a homogeneous solution. ekb.eg Unlike SPPS, purification after each step typically involves techniques like extraction, precipitation, or crystallization. nih.gov

While often more laborious and time-consuming than SPPS, solution-phase synthesis offers advantages for large-scale production and for the synthesis of very short peptides or peptide fragments. bachem.comnih.gov It allows for the purification and full characterization of intermediate peptides at each stage of the synthesis, which can be crucial for optimizing reaction conditions and ensuring the purity of the final product.

For the synthesis of complex cyclic peptides like this compound and its analogs, a combination of both solid-phase and solution-phase techniques is often employed. researchgate.net For instance, linear peptide fragments can be synthesized on a solid support, cleaved from the resin, and then coupled together in solution. This hybrid approach leverages the speed and efficiency of SPPS for fragment assembly while utilizing the flexibility of solution-phase methods for the final coupling and cyclization steps. The synthesis of related compounds, such as Axinastatin 2 and 3, has been accomplished using solution-phase methods with coupling agents like diethyl phosphorocyanidate. rsc.orgnih.gov

| Feature | Description |

| Reaction Environment | Homogeneous solution. ekb.eg |

| Purification | Requires extraction, precipitation, or crystallization after each step. nih.gov |

| Advantages | Suitable for large-scale synthesis and allows for intermediate characterization. bachem.comnih.gov |

| Application in Axinastatin Synthesis | Used in hybrid strategies and for the synthesis of analogs. rsc.orgresearchgate.netnih.gov |

Cyclization Methodologies for this compound and Related Cyclic Peptides

Native Chemical Ligation (NCL) is a chemoselective reaction that involves the coupling of two unprotected peptide fragments. researchgate.net The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. researchgate.net This process forms a native peptide bond at the ligation site. eurpepsoc.com NCL is particularly valuable for the synthesis of large peptides and proteins, as well as for the head-to-tail cyclization of peptides. researchgate.net

The mechanism of NCL proceeds through an initial transthioesterification, followed by a rapid intramolecular S-to-N acyl transfer, which results in the formation of the stable amide bond. eurpepsoc.com This method has been instrumental in overcoming some of the challenges associated with traditional cyclization methods.

A significant hurdle in peptide synthesis, including that of this compound, is the formation of peptide bonds between sterically hindered amino acids. nih.govnsf.gov Ligation at sites involving bulky residues like valine and proline can be extremely slow and result in low yields when using conventional NCL methods. nih.govnsf.govrsc.org These challenges are particularly relevant for the synthesis of many proteins, including membrane proteins, which are often rich in such amino acids. nih.govnsf.gov

To address these limitations, various strategies have been developed to enhance the efficiency of ligation at sterically demanding sites. nih.govnsf.gov These include the development of more reactive thioester surrogates and the optimization of reaction conditions to accelerate the ligation process.

A notable advancement in overcoming the challenges of steric hindrance in NCL is the use of β-thiolactones. nih.govnsf.govrsc.org A protocol utilizing readily available β-thiolactones has been developed to facilitate peptide ligation at difficult Val-Ala, Val-Leu, Val-Val, and Val-Pro linkages. nih.govnsf.gov

This method involves a one-pot, additive-free NCL followed by desulfurization. nih.govnsf.gov The strained β-thiolactone ring serves as a highly reactive thioester surrogate, which significantly accelerates the ligation reaction. nih.govnsf.gov This approach has proven to be much more rapid than using conventional thioesters. nih.govnsf.gov

The versatility of the β-thiolactone-mediated NCL has been demonstrated in the successful synthesis of this compound. nih.govnsf.govrsc.org The synthesis involved the preparation of a linear peptide precursor with a C-terminal β-thiolactone. rsc.org This precursor was then subjected to intramolecular NCL, followed by in situ desulfurization, to yield the cyclic this compound in good yield. rsc.orgrsc.org This innovative strategy provides a powerful tool for the synthesis of complex peptides and proteins, particularly those containing sterically demanding residues. rsc.org

| Challenge | Solution | Application in this compound Synthesis |

| Steric hindrance at ligation sites (e.g., Val-Pro). nih.govnsf.govrsc.org | Use of β-thiolactones as highly reactive thioester surrogates. nih.govnsf.govrsc.org | Enabled the efficient intramolecular cyclization to form the final product. rsc.orgrsc.org |

| Slow reaction rates and low yields with conventional NCL. nih.govnsf.govrsc.org | One-pot, additive-free NCL followed by desulfurization. nih.govnsf.gov | Resulted in a good yield of cyclic this compound. rsc.orgrsc.org |

Advanced Cyclization Strategies (e.g., Photo-induced Single Electron Transfer for Analogs)

The construction of the macrocyclic architecture of this compound and its analogs requires robust and efficient cyclization strategies. Beyond traditional macrolactamization methods, advanced techniques like photo-induced single electron transfer (SET) have emerged for the synthesis of structurally unique analogs.

Intramolecular photo-induced SET cyclization (IPETC) is a noteworthy method for preparing conformationally constrained cyclic peptides. researchgate.netnih.gov This technique was employed to prepare structurally-constrained analogs of the related cyclopeptide Axinastatin 3. researchgate.net The process typically involves irradiating a linear peptide precursor containing a phthalimide (B116566) group, which acts as a photosensitizer. nih.govnih.gov Upon irradiation, a single electron transfer occurs, initiating a cyclization cascade that results in the formation of a new ring structure, often incorporating a rigid isoindolinone fragment into the peptide backbone. nih.govnih.gov This method is particularly valuable for creating analogs with reduced conformational flexibility, which can be crucial for structure-activity relationship studies. researchgate.net The precise stereochemistry of the newly formed chiral center during cyclization can be determined using a combination of experimental electronic circular dichroism (ECD) and theoretical calculations. researchgate.netnih.gov

Challenges and Advancements in this compound Chemical Synthesis

The synthesis of this compound is fraught with challenges inherent to complex cyclic peptides, including issues of solubility, stereochemical integrity, and the incorporation of bulky amino acids.

Addressing Solubility Challenges in Peptide Segments

A primary obstacle in the chemical synthesis of peptides, both in solution and on solid phase, is the limited solubility of protected peptide intermediates. nih.govsigmaaldrich.com As peptide chains grow, particularly those rich in hydrophobic amino acids, they can aggregate and precipitate, leading to incomplete reactions and difficult purifications. sigmaaldrich.com This is a well-documented problem in large-scale peptide production. nih.gov A common strategy to mitigate this is the temporary attachment of solubilizing tags to the peptide backbone, which are later removed. researchgate.net The micelle-assisted ligation technique is a prime example of a strategy designed to work around the poor solubility of lipid-modified fragments by sequestering them in a reactive microenvironment. researchgate.netnih.gov Similarly, Click-Assisted NCL is reported to effectively manage ligations involving poorly soluble peptides. chemrxiv.org

Stereochemical Control and Epimerization Prevention in Synthesis

Maintaining stereochemical purity is paramount in peptide synthesis. The C-terminal amino acid is particularly susceptible to epimerization (racemization of the α-carbon) during activation for cyclization or fragment coupling. researchgate.netsci-hub.se Aggressive activation conditions, often required to drive sluggish cyclization reactions, can exacerbate this problem. researchgate.net

Synthetic Strategies for Incorporating Sterically Demanding Amino Acid Residues

The structure of this compound features a high concentration of sterically demanding amino acid residues, including three valines and two prolines within its seven-residue ring. rsc.org The coupling of such bulky residues, for instance at Val-Pro or Val-Val junctions, is notoriously difficult using conventional NCL methods, which often result in low yields and require prolonged reaction times. rsc.orgrsc.org

Molecular Mechanism of Action of Axinastatin 1

Investigation of Cellular and Subcellular Targets of Axinastatin 1

Direct experimental evidence identifying the specific cellular and subcellular targets of this compound is not extensively available in current scientific literature. The lipophilic nature of many cyclic peptides allows them to traverse cellular membranes and interact with intracellular components. mdpi.com For proline-rich cyclic peptides, it has been suggested that they may be actively transported into the cell to engage with specific intracellular targets. mdpi.com

The cytotoxic profile of this compound suggests that its targets are likely crucial for cell survival and proliferation. The disproportionately high content of L-proline and L-valine residues in this compound and other highly antineoplastic peptides from marine sources suggests these amino acids may be critical structural determinants for its interaction with cellular targets and its ability to control cell growth. si.edu The rigid, conformationally constrained structure conferred by the proline residues is thought to be a key factor in defining the cytotoxic mechanism of such cyclic peptides. researchgate.net

While the direct molecular binding partners of this compound are unknown, the general mechanisms of other marine-derived cyclic peptides point towards a range of potential intracellular targets. These can include structural proteins like tubulin, enzymes involved in critical metabolic pathways, or components of the protein synthesis machinery. mdpi.com

Analysis of Intracellular Biological Pathways Modulated by this compound

The specific intracellular signaling pathways modulated by this compound have not been definitively characterized. However, its potent cytotoxic activity strongly implies interference with fundamental cellular processes such as cell cycle progression and apoptosis. googleapis.commdpi.com

Many cytotoxic natural products exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through various signaling cascades, often involving the activation of caspases, a family of proteases that execute the apoptotic process. It is plausible that this compound treatment leads to the activation of apoptotic pathways in cancer cells. For instance, other marine cyclic peptides, like Aplidine, are known to induce apoptosis via the generation of oxidative stress and the subsequent activation of stress-activated protein kinase (SAPK/JNK) and p38 MAPK signaling pathways. mdpi.com

Another potential mechanism is the induction of cell cycle arrest. By interfering with key regulatory proteins of the cell cycle, a compound can halt cell proliferation and ultimately lead to cell death. The observation of cell growth inhibition by this compound is consistent with a potential role in modulating cell cycle checkpoints. si.edu

Comparative Analysis of Mechanism with Related Cyclic Peptides

A comparative analysis with other cyclic peptides, particularly those isolated from marine organisms, offers valuable insights into the potential mechanisms of this compound. The axinastatins are a family of related cyclic peptides, and while information on this compound's mechanism is sparse, studies on other members and similar compounds provide a framework for understanding its action.

Table 1: Comparison of this compound with Other Bioactive Cyclic Peptides

| Compound | Organism Source | Key Bioactivity | Postulated or Known Mechanism of Action |

| This compound | Axinella sp. (Marine Sponge) | Cytotoxicity (P388 leukemia) | Undetermined; cytotoxicity likely involves interference with fundamental cellular processes. si.edudergipark.org.tr |

| Axinastatin 2 & 3 | Axinella sp. (Marine Sponge) | Cytotoxicity (P388 leukemia, human ovarian, lung, and colon cell lines) | Mechanism not fully elucidated, but their cytotoxicity suggests similar pathways to other cyclic peptides. dergipark.org.trsphinxsai.com |

| Scleritodermin A | Scleritoderma nodosum (Marine Sponge) | Cytotoxicity (Human tumor cell lines) | Inhibition of tubulin polymerization. mdpi.com |

| Aplidine (Plitidepsin) | Aplidium albicans (Tunicate) | Antitumor | Induces apoptosis via oxidative stress and activation of JNK and p38 MAPK pathways; also affects protein synthesis. mdpi.com |

| Didemnin B | Trididemnum solidum (Tunicate) | Antiviral, Antitumor | Induces apoptosis; inhibits protein synthesis by preventing the translocation of aminoacyl-tRNA. mdpi.com |

The mechanisms of action for proline-rich cyclic peptides are diverse. Some, like Scleritodermin A, target the cytoskeleton by inhibiting tubulin polymerization. mdpi.com Others, such as Didemnin B, interfere with protein synthesis. mdpi.com The induction of apoptosis is a common theme, as seen with Aplidine, which triggers specific stress-related signaling pathways. mdpi.com Given the structural similarities and shared origin of the axinastatins, it is conceivable that their cytotoxic effects are mediated through one or more of these pathways. The presence of multiple proline residues in this compound, a feature shared by many of these bioactive peptides, likely plays a crucial role in adopting a specific three-dimensional conformation necessary for high-affinity binding to its cellular target, a principle that underpins the activity of many cyclic peptide drugs. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Axinastatin 1 and Its Analogs

Impact of Amino Acid Substitutions and Modifications on Axinastatin 1 Biological Activity

The biological activity of cyclic peptides is highly sensitive to the nature and sequence of their constituent amino acids. For the axinastatin family, research has demonstrated that even conservative substitutions can lead to significant changes in cytostatic potency. While specific SAR data on this compound is often discussed in the context of its naturally occurring analogs, Axinastatin 2, 3, and 4, these comparisons provide crucial insights. researchgate.net

Detailed biological testing of synthetic axinastatin analogs has revealed that certain modifications can lead to low activity or even inactivity, underscoring the stringent structural requirements for their cytostatic effects. researchgate.net For example, research into analogs of the related Axinastatin 3 has shown that altering the peptide backbone or side chains can modulate antitumor activity, highlighting the importance of specific structural motifs. nih.gov The process often involves screening libraries of peptides with conservative amino acid substitutions to identify critical positions and residues. googleapis.com

Below is a comparative table of naturally occurring axinastatins, which serves as a primary tool for understanding the impact of amino acid substitutions.

| Compound | Sequence | Key Differences from this compound | Reported Biological Activity |

| This compound | cyclo-(Pro-Ile-Pro-Val-Phe-Pro-Thr) | - | Cytostatic (P388 murine lymphocytic leukemia) nii.ac.jp |

| Axinastatin 2 | cyclo-(Asn-Pro-Phe-Val-Pro-Pro-Ile) | Multiple substitutions | Cytostatic against various human cancer cell lines researchgate.net |

| Axinastatin 3 | cyclo-(Asn-Pro-Phe-Leu-Pro-Pro-Ile) | Multiple substitutions | Cytostatic against various human cancer cell lines researchgate.netnih.gov |

| Axinastatin 4 | cyclo-(Pro-Ile-Pro-Val-Phe-Pro-Phe) | Thr -> Phe | Cytostatic dntb.gov.ua |

Note: The sequences provided are based on available literature and may vary between sources. The table illustrates the principle of how natural variation informs SAR.

Conformational Analysis and its Correlation with this compound Bioactivity

The biological activity of cyclic peptides like this compound is intrinsically linked to their preferred three-dimensional conformation in solution. scispace.com Cyclization reduces the conformational flexibility inherent in linear peptides, forcing the molecule into a more limited set of structures. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov Conformational analysis of the axinastatins has been performed using a combination of two-dimensional NMR spectroscopy, distance-geometry (DG), and molecular dynamics (MD) calculations. researchgate.net

This compound is a proline-rich cyclic peptide, and these residues play a paramount role in defining its rigid architecture. nih.gov The unique cyclic structure of proline's side chain, which links back to the peptide backbone's nitrogen atom, severely restricts the possible values of the backbone dihedral angle φ to approximately -65°. wikipedia.orgcaltech.edu This inherent rigidity makes proline a potent "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets but a powerful inducer of turns. nih.govwikipedia.org

The conformational constraints imposed by proline residues and cyclization facilitate the formation of well-defined secondary structures within this compound and its analogs. nih.govnih.gov These are not typically extensive structures like long helices, but rather compact folds such as beta-turns (β-turns) and gamma-turns (γ-turns). creative-biolabs.comlibretexts.org A β-turn is a region where the polypeptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of one residue (i) and the amide proton of the residue at position i+3.

Conformational analyses of Axinastatins 2, 3, and 4 have identified specific turn structures. researchgate.net For example, Pro2 is often found in the i+1 position of a βI turn, while another proline (Pro6) can occupy the i+2 position of a βVIa turn, which is characterized by a cis peptide bond between residues i+1 and i+2. researchgate.net The presence and type of these turns are functionally significant. Studies on synthetic analogs of Axinastatin 3 have strongly suggested that a βI-turn conformation is correlated with stronger antitumor activity, indicating that this specific fold is a key part of the bioactive conformation. nih.gov

Furthermore, research on constrained analogs has sometimes revealed rare secondary structural elements. In one study of an Axinastatin 3 analog, a rare 'π helix unit' was identified, highlighting how the constrained cyclic structure can lead to unique and functionally important folds that may be targets for future drug design. nih.gov

| Structural Feature | Description | Functional Significance in Axinastatins |

| β-Turn (Type I) | A four-residue turn where the polypeptide chain reverses direction, stabilized by a hydrogen bond. | Associated with stronger antitumor activity in Axinastatin 3 analogs. nih.gov |

| β-Turn (Type VIa) | A four-residue turn that is characterized by a cis peptide bond involving a proline at position i+2. | Contributes to the specific β/βVIa-turn motif found in Axinastatins 2, 3, and 4, defining the overall molecular shape. researchgate.net |

| cis-Proline Peptide Bond | A specific conformation of the peptide bond preceding a proline residue. | Induces a sharp turn in the peptide backbone, critical for the compact, folded structure of the molecule. researchgate.netresearchgate.net |

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation

The rational design and synthesis of derivatives are essential for probing the SAR of this compound. nih.gov This process allows researchers to systematically modify the parent structure and observe the resulting changes in biological activity, providing a clear picture of the pharmacophore. The synthesis of cyclic peptides like the axinastatins is a challenging task, typically accomplished using a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization step. researchgate.net

The design of derivatives often focuses on several key areas:

Amino Acid Substitution: Replacing individual amino acids with natural or non-natural counterparts to probe the importance of side chain size, hydrophobicity, and charge. mdpi.com

Backbone Modification: Introducing modifications to the peptide backbone to alter its conformational properties.

Conformational Constraining: Synthesizing analogs with reduced flexibility to lock the molecule into a specific conformation, such as one containing a bioactive β-turn. nih.gov This can be achieved by introducing conformationally rigid building blocks.

For example, photo-induced single electron transfer (SET) reactions have been used to prepare structurally-constrained analogs of Axinastatin 3. This approach allowed for the synthesis of analogs with defined secondary structures, which, when tested, confirmed that a βI-turn was a key feature for potent antitumor activity. nih.gov Such studies exemplify the power of combining rational design, advanced synthetic chemistry, and biological evaluation to systematically unravel the complex SAR of natural products like this compound. nih.govnih.gov

Preclinical Efficacy Studies of Axinastatin 1

In Vitro Cytotoxicity Assays against Cancer Cell Lines

In vitro studies are crucial for the initial assessment of a compound's potential as a therapeutic agent. Axinastatin 1 and its analogues have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Murine Leukemia Cell Line Studies (e.g., P388)

The P388 murine leukemia cell line is a standard model for screening potential anticancer compounds. This compound has shown potent cytotoxic activity against this cell line. dergipark.org.trnih.gov Bioassay-guided isolation from a marine sponge identified this compound as a PS (P388 leukemia) inhibitory peptide with an ED50 of 0.21 µg/mL. dergipark.org.tr

The axinastatin family, including Axinastatin 2 and 3, also demonstrated significant cytotoxicity against the P388 cell line. dergipark.org.tr Axinastatin 2, in particular, exhibited very strong activity with an ED50 of 0.02 µg/mL, while Axinastatin 3 had an ED50 of 0.4 µg/mL. dergipark.org.tr Other related cyclic peptides, such as lipodiscamides A-C and keenamide A, have also shown moderate to significant cytotoxicity against P-388 cells. spandidos-publications.com

Table 1: Cytotoxicity of Axinastatins against P388 Murine Leukemia Cell Line

| Compound | ED50 (µg/mL) |

|---|---|

| This compound | 0.21 dergipark.org.tr |

| Axinastatin 2 | 0.02 dergipark.org.tr |

| Axinastatin 3 | 0.4 dergipark.org.tr |

Investigations in Human Cancer Cell Lines (e.g., Ovarian, Lung, Colon) with Related Axinastatins

While direct data on this compound against a broad panel of human cancer cell lines is limited in the provided results, studies on its close analogues, Axinastatin 2 and 3, offer valuable insights. Axinastatin 3 showed a higher level of activity than Axinastatin 2 against human ovarian, lung, and colon cell lines. dergipark.org.tr

Other marine-derived cyclic peptides have also been tested against various human cancer cell lines. For instance, Hymenamide E demonstrated cytotoxicity against human lung carcinoma (A549) and human colon carcinoma (HT29) cells with IC50 values ranging from 1.0–2.5 µg/mL. nih.gov Similarly, Lagunamides A and B are active against several human tumor cell lines, including prostate, breast, colon, and cervical cancer. mdpi.com The depsipeptide Geodiamolide H inhibits the migration and invasion of breast cancer cells. spandidos-publications.com These findings with related compounds suggest that the axinastatin scaffold has potential for broader anticancer applications.

In Vivo Animal Model Studies for Demonstrating Efficacy of Cyclic Peptides

In vivo studies in animal models are a critical step to validate the therapeutic potential observed in in vitro assays. While specific in vivo efficacy data for this compound was not found, the broader class of cyclic depsipeptides has shown promise in animal cancer models.

For example, Aplidine (plitidepsin), a cyclic depsipeptide isolated from a marine tunicate, has demonstrated anti-angiogenic activity both in vitro and in vivo. spandidos-publications.com Another cyclic depsipeptide, a derivative of cryptophycin, was shown to reduce tumor growth in nude mice bearing renal cell carcinoma cells. mdpi.com Furthermore, a cyclic peptide designated GG-8-6 significantly inhibited tumor growth in a mouse xenograft model of hepatocellular carcinoma, with an inhibition ratio of 67.9% at a specific dose. mdpi.com The successful in vivo application of these related cyclic peptides underscores the potential of this class of compounds, including the axinastatins, for further development as anticancer agents. spandidos-publications.commdpi.commdpi.com

Evaluation of Other Biological Activities (e.g., Antimicrobial, Anti-inflammatory) for Related Axinastatins

Beyond their cytotoxic effects, some axinastatins and related cyclic peptides have been explored for other biological activities.

Axinastatin-3, for instance, has been synthesized and evaluated for its antimicrobial and anti-inflammatory properties. sphinxsai.com It demonstrated potent antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. sphinxsai.com However, it did not show any antifungal activity against Candida albicans and Aspergillus niger. sphinxsai.com

In terms of anti-inflammatory action, Axinastatin-3 exhibited significant membrane-stabilizing activity in an in vitro assay using erythrocyte membranes, comparable to the standard drug ibuprofen. sphinxsai.com This suggests a potential anti-inflammatory effect. sphinxsai.comresearchgate.net Other marine cyclic peptides have also been reported to possess anti-inflammatory, antimicrobial, and anthelmintic activities. rjpbcs.com

Table 2: Antimicrobial Activity of Axinastatin-3

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| P. aeruginosa | 9.1 ± 0.25 sphinxsai.com |

| E. coli | 14.2 ± 0.5 sphinxsai.com |

| B. subtilis | 18.3 ± 0.6 sphinxsai.com |

Table 3: In Vitro Anti-inflammatory Activity of Axinastatin-3

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 63.4 ± 1.01 sphinxsai.com |

| 100 | 72.1 ± 0.79 sphinxsai.com |

Advanced Research Methodologies Applied to Axinastatin 1 Research

Mass Spectrometry Techniques for Peptide Analysis and Sequencing

Mass spectrometry stands as a cornerstone for the analysis of cyclic peptides like Axinastatin 1, providing critical insights into their molecular weight and amino acid sequence.

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing peptides. sioc-journal.cnuci.edu In this technique, a precursor ion of the peptide is selected and fragmented through collisionally activated decomposition (CAD). acs.org The resulting fragment ions, primarily b- and y-type ions, are then analyzed to deduce the amino acid sequence. researchgate.net For cyclic peptides, this process is more complex than for linear peptides because the initial ring-opening can occur at any peptide bond, leading to a mixture of isomeric linear ions. acs.org

A method utilizing multiple stages of CAD (MSn) in an ion-trap mass spectrometer has been effectively used to sequence cyclic peptides. acs.org This approach involves selecting a primary acylium ion (a b-type ion) from the initial fragmentation and subjecting it to further stages of fragmentation. acs.org At each subsequent stage, amino acid residues are sequentially removed from the C-terminus, allowing for an unambiguous, stepwise determination of the sequence until a b2 ion is reached. acs.org This multistep MS/MS strategy has been successfully applied to sequence cyclic peptides ranging from four to eight amino acid residues, overcoming the ambiguities often encountered with standard MS/MS approaches. acs.org

For instance, in the synthesis of Axinastatin 3, a related compound, single-stage MS/MS was used to sequence the linear peptide intermediate by analyzing the complementary y and b ions. researchgate.net The cyclic product was then sequenced using multistep MS/MS (up to MS6). researchgate.net Similarly, the synthesis of this compound involved sequencing the peptide using tandem mass spectrometry. researchgate.net The linear precursor was sequenced based on the b- and y-ion series, while the final cyclic structure was elucidated by sequentially removing amino acids in successive MS/MS stages. researchgate.net

Electrospray ionization (ESI) coupled with an ion-trap mass spectrometer is a particularly useful combination for the analysis of cyclic peptides like the axinastatins. researchgate.netdntb.gov.ua ESI is a soft ionization technique that allows large, non-volatile molecules like peptides to be transferred into the gas phase as intact, charged ions, typically [M+H]+. researchgate.net The ion trap can then store these ions and perform multiple stages of fragmentation (MSn), which is essential for detailed structural elucidation. acs.orgresearchgate.net

This technique was instrumental in the synthesis and characterization of Axinastatin 3, where it was used to sequence both the linear intermediate and the final cyclic peptide. researchgate.net The ability to perform MSn experiments within the ion trap was key to deciphering the fragmentation pathways and confirming the cyclic structure. researchgate.net However, a limitation of ion-trap mass spectrometry is the "low mass cut-off," which can prevent the detection of fragment ions with a mass-to-charge ratio that is less than approximately one-third of the precursor ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for determining the three-dimensional structure of peptides and proteins in solution, providing data under near-physiological conditions. uzh.chnmims.edu This is a significant advantage over X-ray crystallography, which requires the molecule to be in a crystalline state. nmims.edu For peptides like this compound, NMR provides detailed information about the conformation of the peptide backbone and the orientation of the amino acid side chains. nii.ac.jpduke.edu

The process of structure determination by NMR involves several steps, including the assignment of all proton resonances through two-dimensional (2D) or three-dimensional (3D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). uzh.chnmims.edu The Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of protons, is then used to generate distance restraints. uzh.ch These restraints, along with dihedral angle restraints derived from scalar coupling constants, are used in structure calculations to generate a family of structures consistent with the experimental data. uzh.ch

For cyclic heptapeptides like the axinastatins, NMR studies have revealed common conformational motifs. Many of these peptides adopt a structure characterized by six trans amide bonds and one cis amide bond, resulting in a β/βVI(a)-turn motif. researchgate.net A β-bulge motif with two β-turns and a bifurcated hydrogen bond between the carbonyl of residue 4 and the amide protons of residues 1 and 7 is also a dominant backbone conformation. researchgate.net In the case of axinastatins 2 and 3, an Asn γ-turn was identified involving Asn1 and Pro2. researchgate.net The structure of this compound has been confirmed through comparison of its 1H and 13C NMR spectra with an authentic sample. nii.ac.jp

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules like this compound. mdpi.comwiley.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. e-bookshelf.denih.gov

The combination of experimental ECD spectra with quantum chemical calculations has become a widely used and reliable approach for elucidating the absolute configuration of complex chiral structures, including natural products. nih.govnih.gov This method involves performing a conformational search to identify the stable conformers of the molecule in solution. mdpi.com Then, the ECD spectra for these conformers are simulated using theoretical methods like time-dependent density functional theory (TDDFT). nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. nih.gov

This combined experimental and theoretical ECD approach is particularly valuable when X-ray crystallography fails to produce suitable single crystals for analysis. nih.gov Chiroptical techniques are highly sensitive to both the chirality and the conformation of molecules, making them essential for a complete stereochemical characterization. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are integral to modern peptide research, offering predictive insights that complement experimental data. anu.edu.aukallipos.grgoogle.comlibretexts.orgscifiniti.com These methods are used to study molecular structure, properties, and reactivity. kallipos.gr

Computational approaches play a crucial role in the rational design of peptide analogs and in predicting the most effective synthesis strategies. nih.govsemanticscholar.org Molecular modeling can be used to understand the structure-activity relationships of a parent compound and to design new analogs with improved properties. researchgate.netsemanticscholar.org For example, a computational procedure was developed to study the subunit-specific interactions of proteasome inhibitors, guiding the design of new, more specific analogs. researchgate.net

In the context of peptide synthesis, computational modeling can predict the cyclization tendency of linear precursors, which is critically dependent on their conformation. thieme-connect.de The success of synthesizing cyclic peptides often hinges on the choice of the cyclization site, which can be predicted using molecular modeling. thieme-connect.de Furthermore, computational models are being developed to predict sequence-dependent events in solid-phase peptide synthesis (SPPS), such as aggregation. mit.educhemrxiv.org By predicting which sequences are prone to aggregation, alternative synthesis strategies can be devised to improve yields and purity. chemrxiv.org This is particularly relevant for complex peptides where aggregation can be a significant challenge. mit.edu The development of these predictive tools is crucial for optimizing the synthesis of this compound and its analogs.

Conformational Prediction and Ligand-Target Docking Studies

Advanced computational methods are pivotal in understanding the structure-function relationships of complex natural products like this compound. Methodologies such as conformational prediction and molecular docking provide insights into the molecule's three-dimensional architecture and its potential interactions with biological targets, which are crucial for elucidating its mechanism of action.

Conformational Prediction in Solution

The determination of the precise three-dimensional structure of this compound was a critical step that resolved initial ambiguity in the scientific literature. For a time, two different cyclic heptapeptide (B1575542) structures were proposed from marine sources: this compound and an isomer named malaysiatin. researchgate.net Through comprehensive analysis, including the synthesis of both proposed peptides and comparison with the natural product, the constitution of this compound was definitively confirmed. researchgate.netscispace.com

The correct amino acid sequence for this compound is cyclo(-Asn¹-Pro²-Phe³-Val⁴-Val⁵-Pro⁶-Val⁷-) . researchgate.net The solution structure of this peptide was elucidated using a combination of two-dimensional nuclear magnetic resonance (NMR) spectroscopy and restrained molecular dynamics (MD) simulations. researchgate.netbnmrz.org This approach uses experimental data from NMR, such as Nuclear Overhauser Effect (NOE) distances and J-coupling constants, to guide and validate the computational modeling, resulting in a highly accurate representation of the molecule's structure in a solvent environment like DMSO. researchgate.net

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. ajmb.org For this compound, docking studies represent a powerful, albeit largely prospective, methodology to investigate its potent cytostatic activity. rsc.orgnih.gov Such studies are predicated on the high-resolution 3D structure obtained from conformational analysis.

The general workflow for a ligand-target docking study with this compound involves several key steps. First, the three-dimensional coordinates of the ligand (the major conformer of this compound) are prepared. Second, a biological target is selected. While the specific molecular target of this compound has not been definitively identified in published literature, its known cytotoxicity against leukemia cells suggests that relevant proteins could include those critical to cell cycle progression, proliferation, or apoptosis. rsc.orgnih.gov

Once a target protein is chosen, its 3D structure (often obtained from a repository like the Protein Data Bank) is prepared, and a potential binding site or "pocket" is identified. mdpi.com Docking software then systematically places the this compound conformation into this pocket in numerous different orientations, calculating a "binding score" for each pose. ajmb.orgmdpi.com This score, often expressed as binding energy, estimates the affinity between the ligand and the receptor, with lower energy values typically indicating a more stable interaction. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex, thereby generating testable hypotheses about the compound's mechanism of action.

Future Research Directions and Translational Perspectives for Axinastatin 1

Development of Next-Generation Axinastatin 1 Analogs with Enhanced Biological Profiles

The development of analogs of natural products like this compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. While research on direct analogs of this compound is still emerging, studies on the broader axinastatin family and related cyclic peptides provide a clear roadmap for future efforts.

Research into analogs of the related Axinastatin 3 has shown that specific structural conformations, such as the presence of a βI-turn, are correlated with stronger antitumor activity. nih.gov This suggests that the synthesis of this compound analogs should focus on creating structurally constrained peptides to stabilize bioactive conformations. Introducing modifications such as N-methylation, D-amino acids, or incorporating unnatural amino acids can enhance stability against enzymatic degradation and modulate conformational flexibility. rsc.org

Furthermore, the synthesis of analogs can address challenges observed with other natural cyclic peptides. For instance, some synthetic versions of related compounds, like phakellistatins, initially showed lower bioactivity than their natural counterparts, a discrepancy attributed to conformational differences. researchgate.net By designing analogs with specific proline surrogates, it is possible to control the cis/trans geometry of peptide bonds, which can significantly impact the peptide's three-dimensional structure and, consequently, its biological activity. researchgate.net For this compound, which contains two proline residues, this represents a key area for analog development. nih.gov

Future analog design for this compound could involve:

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural variants to probe structure-activity relationships (SAR). For example, mutating large aromatic amino acids with smaller ones or altering hydrophobic residues. asianpubs.org

Conformational Locking: Introducing covalent bridges or specific residues that induce and stabilize secondary structures known to be important for activity.

Improving Drug-like Properties: Modifying the peptide to enhance properties like cell permeability and oral bioavailability, which are common challenges for peptide-based therapeutics. promegaconnections.com

| Strategy | Objective | Example Approach | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key residues for bioactivity. | Systematic substitution of each amino acid. | Map of essential and modifiable positions. |

| Conformational Constraint | Stabilize the bioactive conformation. | N-methylation, D-amino acid incorporation, cyclization of side chains. | Increased potency and selectivity. rsc.org |

| Pharmacokinetic Enhancement | Improve cell permeability and metabolic stability. | Lipidation, PEGylation, incorporation of unnatural amino acids. | Enhanced "drug-like" properties. promegaconnections.com |

| Proline Geometry Control | Modulate cis/trans isomerism to favor the active shape. | Use of proline surrogates. | "Rescue" or enhance biological activity. researchgate.net |

Strategies for Enhanced Biosynthesis and Sustainable Production of this compound

A significant hurdle for the clinical development of many marine natural products is the "supply problem." this compound was originally isolated from its sponge source in minute quantities (4.5 x 10⁻⁵% yield), making extraction from the wild unsustainable and economically unviable for large-scale production. rsc.orgresearchgate.net Therefore, robust and scalable production methods are essential.

Biosynthetic Approaches: While the biosynthetic gene cluster for this compound has not yet been identified, it is likely produced by symbiotic microorganisms within the sponge, a common phenomenon for marine invertebrate metabolites. bioone.orgnih.gov Future research could focus on:

Metagenomic Analysis: Sequencing the genome of the host sponge and its associated microbial community to identify the non-ribosomal peptide synthetase (NRPS) or ribosomal peptide synthesis (RiPP) gene cluster responsible for axinastatin production.

Heterologous Expression: Once the gene cluster is identified, it could be transferred to and expressed in a fast-growing, easily culturable host organism, such as E. coli or yeast. nih.gov This would enable large-scale, sustainable production through fermentation.

The successful culture of the producing microorganism itself is another potential avenue, though often challenging for symbiotic species. bioone.org

Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Omics Technologies) in this compound Research

A deep understanding of this compound's biological function and therapeutic potential requires the integration of multiple scientific disciplines.

Chemical Biology: Chemical biology provides tools to study and manipulate biological systems using chemical techniques. The synthesis of this compound is itself an application of chemical biology. rsc.org Future work could involve designing and synthesizing probes based on the this compound scaffold. These probes, which could be tagged with fluorescent dyes or affinity labels, would be invaluable for:

Target Identification: Identifying the specific cellular protein(s) that this compound binds to in order to exert its cytotoxic effects.

Mechanism of Action Studies: Visualizing the subcellular localization of the compound and its targets.

Omics Technologies: Omics approaches (genomics, transcriptomics, proteomics, metabolomics) offer a system-wide view of the cellular changes induced by a compound. uni.luhelsinki.fi Treating cancer cell lines with this compound and subsequently analyzing the cellular response using omics technologies can provide comprehensive insights into its mechanism of action.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the cellular pathways disrupted by this compound. uni.luhelsinki.fi

Transcriptomics: Can reveal which genes are up- or down-regulated upon treatment, providing clues about the cellular stress responses and signaling cascades that are activated.

Metabolomics: Can detect changes in the cellular metabolic profile, further clarifying the functional consequences of drug treatment. asm.org

The integration of these approaches can build a comprehensive picture of how this compound works, facilitating its optimization and identifying potential biomarkers for patient sensitivity.

Emerging Methodologies in Cyclic Peptide Drug Discovery Relevant to this compound

The field of cyclic peptide drug discovery is rapidly advancing, with new methodologies that could be applied to find novel axinastatin-like molecules or to optimize existing ones. nih.gov

Library-Based Screening: Instead of relying on single-compound synthesis, modern drug discovery often employs the synthesis and screening of vast libraries containing millions or even trillions of diverse molecules. rsc.org Techniques relevant to this compound include:

mRNA Display: This in vitro evolution technique can be used to generate and screen enormous libraries of cyclic peptides, including those with unnatural amino acids, to find binders for specific therapeutic targets. rsc.orgbohrium.com

Phage Display and SICLOPPS: These are other methods for generating genetically encoded cyclic peptide libraries for high-throughput screening. nih.gov

"One-Pot" Synthesis and Screening: New chemical methods allow for the rapid synthesis of large libraries of cyclic peptides in multi-well plates, which can then be directly screened for properties like stability and cell permeability, streamlining the discovery of drug-like candidates. promegaconnections.com

Computational and In Silico Methods: Advances in computational chemistry and machine learning are enabling the in silico design and screening of cyclic peptides. These methods can predict the 3D structure of peptides, their binding affinity to targets, and their pharmacokinetic properties, helping to prioritize which analogs to synthesize.

These emerging methodologies provide powerful tools to explore the chemical space around this compound, accelerating the discovery of next-generation cyclic peptide therapeutics with superior profiles. acs.org

| Compound Name |

|---|

| This compound |

| Axinastatin 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.